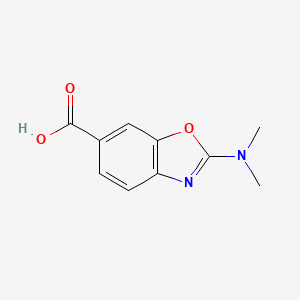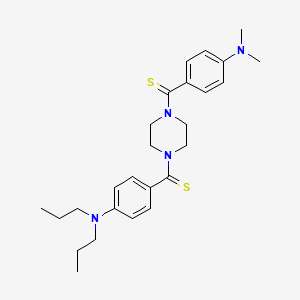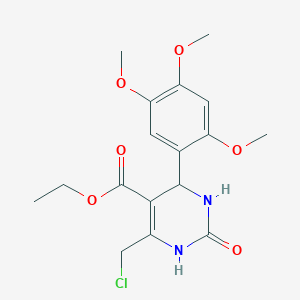
6-Benzoxazolecarboxylic acid, 2-(dimethylamino)-
Overview
Description
The compound "6-Benzoxazolecarboxylic acid, 2-(dimethylamino)-" is a derivative of benzoxazole, which is a heterocyclic compound with a fusion of benzene and oxazole rings. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of a dimethylamino group can significantly alter the chemical and physical properties of the molecule, potentially enhancing its reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves condensation reactions, as seen in the preparation of 6-amino-2-phenylbenzothiazole derivatives, where substituted benzaldehydes are condensed with 2-amino-5-nitrothiophenol . Similarly, the reaction of 3-(dimethylamino)-2H-azirines with picramic acid leads to the formation of 2-(1-aminoalkyl)-1,3-benzoxazole derivatives . These methods demonstrate the versatility of synthetic approaches in generating various substituted benzoxazoles.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic benzoxazole core, which can be further substituted with various functional groups. The introduction of a dimethylamino group, as in the case of 6-dimethylamino-2-phenylbenzothiazole, can influence the electronic distribution within the molecule, affecting its spectroscopic and photophysical properties . X-ray crystallography has been utilized to establish the structure of related compounds, confirming the presence of the benzoxazole ring system and the orientation of substituents .
Chemical Reactions Analysis
Benzoxazole derivatives participate in a range of chemical reactions. For instance, the reaction of 2-(bromodifluoromethyl)benzoxazole with tetrakis(dimethylamino)ethylene (TDAE) in the presence of aldehydes provides a convenient synthesis of 2-(difluoromethyl)benzoxazole alcohols . The reactivity of the benzoxazole ring can be further exploited in the selective esterification of phenols and benzylic alcohols under Mitsunobu conditions, as demonstrated by the use of azoisoxazole reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The introduction of electron-donating or electron-withdrawing groups can lead to shifts in absorption and emission maxima, as observed in halogen-substituted 6-dimethylamino-2-phenylbenzothiazoles . These modifications can also affect the compound's solubility, stability, and reactivity, which are critical parameters in the development of pharmaceutical agents and imaging probes . The cytostatic activities of these compounds against various human cell lines highlight their potential in medicinal applications .
Scientific Research Applications
Spectroscopic Properties and Photophysical Applications
6-Dimethylamino-2-phenylbenzothiazoles, including derivatives similar to 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)-, have shown promising applications due to their distinct spectroscopic and photophysical properties. They exhibit solvatochromic fluorescence with high quantum yields in various organic solvents and solid-state fluorescence based on crystal structures. These properties make them suitable for designing push-pull benzothiazole fluorophores for applications in fluorescence imaging and sensors (Takahashi et al., 2019). Additionally, the halogen-substituent effect on the spectroscopic properties of similar compounds indicates their potential for tuning fluorescence properties in various applications (Misawa et al., 2019).
Chemical Synthesis and Biological Activity
The compound and its derivatives have been utilized in chemical syntheses with potential biological applications. For example, its use in generating a structurally diverse library of compounds through alkylation and ring closure reactions demonstrates its versatility in organic synthesis (Roman, 2013). In the realm of pharmaceuticals, derivatives of this compound have been explored for their antibacterial and antifungal activities, highlighting its significance in drug discovery and development (Chavan & Pai, 2007).
Non-Linear Optical Properties
Compounds derived from 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)-, have been studied for their potential non-linear optic applications. The synthesis of novel push-pull benzothiazole derivatives with reverse polarity from this compound, demonstrates its utility in developing materials with expected non-linear optical properties, a crucial aspect in the field of photonics and telecommunications (Hrobárik et al., 2004).
Corrosion Inhibition
Benzothiazole derivatives, closely related to 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)-, have been synthesized and evaluated for their corrosion inhibiting effects on steel in acidic solutions. These compounds offer significant potential in industrial applications, providing enhanced stability and higher inhibition efficiencies against steel corrosion (Hu et al., 2016).
Safety And Hazards
The safety information available indicates that 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)- may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(dimethylamino)-1,3-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12(2)10-11-7-4-3-6(9(13)14)5-8(7)15-10/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDIQNDLLGCIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-1,3-benzoxazole-6-carboxylic acid | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2518601.png)



![2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid](/img/structure/B2518605.png)
![2-Chloro-N-[2-(1H-indazol-6-ylamino)-2-oxoethyl]propanamide](/img/structure/B2518606.png)

![Methyl 4-methoxy-3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]benzoate](/img/structure/B2518608.png)
![(2-Chlorophenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2518610.png)
![1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2518612.png)
![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2518613.png)
![2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2518614.png)
